molecular formula C7H8N2O B14018299 2-Methylisonicotinaldehyde oxime

2-Methylisonicotinaldehyde oxime

Cat. No.: B14018299
M. Wt: 136.15 g/mol
InChI Key: IHYNYQGPHGYBBM-UHFFFAOYSA-N
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Description

2-Methylisonicotinaldehyde oxime is a pyridine-derived oxime characterized by a methyl substituent at the 2-position of the isonicotinaldehyde backbone and an oxime (-NOH) functional group. Its crystal structure has been resolved, revealing bond lengths and angles consistent with typical oxime geometries. For instance, the N-OH bond length is approximately 1.36 Å, while the N=C bond measures ~1.28 Å, aligning with values reported for structurally related oximes such as 6-hydroxy-3-(hydroxyimino)indolin-2-one and 4-(1-methylvinyl)cyclohexene-1-carbaldehyde oxime . These structural features influence its reactivity, solubility, and intermolecular interactions, making it a compound of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Methylisonicotinaldehyde oxime typically involves the reaction of 2-methylisonicotinaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is carried out in an aqueous medium, and the pH is adjusted to facilitate the formation of the oxime. The general reaction scheme is as follows:

[ \text{2-Methylisonicotinaldehyde} + \text{Hydroxylamine Hydrochloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pH, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Methylisonicotinaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can react with the oxime group under mild conditions.

Major Products:

Scientific Research Applications

2-Methylisonicotinaldehyde oxime is an organic compound with a pyridine-like structure and an oxime group, giving it unique chemical properties and potential biological activities. It is derived from 2-methylisonicotinaldehyde through a reaction with hydroxylamine.

Scientific Research Applications

This compound has a wide array of applications in scientific research, including its use as a building block in organic synthesis, particularly for creating heterocyclic compounds. It is also studied in biology for its potential to act as an enzyme inhibitor, especially against acetylcholinesterase. In medicine, it has demonstrated promise as a precursor in synthesizing pharmaceutical agents, including antibacterial and anticancer drugs. Moreover, this compound is utilized in industry for developing advanced materials like polymers and hydrogels, owing to its capacity to form stable oxime linkages.

Chemical Reactions

This compound can undergo oxidation, reduction, and substitution reactions. Oxidation can form nitrile oxides, while reduction yields the corresponding amine. The oxime group can also engage in nucleophilic substitution reactions.

Research indicates that compounds in the oxime family, including this compound, exhibit various biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties. Studies have shown that certain oximes can inhibit tumor growth and have cytotoxic effects against cancer cell lines. The biological mechanisms often involve modulation of enzyme activity or interaction with cellular signaling pathways.

Pharmaceutical Properties

Oximes have antibacterial, anticancer, anti-arthritis, and anti-stroke activities . Many oximes are kinase inhibitors and can inhibit multiple intracellular signal transduction pathways . Due to their mechanism of multitargeted inhibition, these compounds may exhibit adverse events involving several biological systems .

Anticancer Activity

A study demonstrated that certain oximes, including derivatives similar to this compound, inhibited the growth of human cancer cell lines by targeting specific kinases involved in tumorigenesis. Another investigation highlighted the role of oximes as multitargeted kinase inhibitors, offering therapeutic advantages over single-targeted drugs due to their ability to affect multiple signaling pathways simultaneously.

Nerve Agent Antidotes

Oxime compounds are used as antidotes for nerve agents . A nerve agent inactivates acetylcholinesterase by phosphorylation . Oxime compounds can reactivate acetylcholinesterase by attaching to phosphorus, forming an oxime-phosphonate, which then splits away from the acetylcholinesterase molecule . Oxime nerve-agent antidotes are pralidoxime, obidoxime, methoxime, HI-6, Hlo-7, and TMB-4 . The effectiveness of the oxime treatment depends on the particular nerve agent used .

Mechanism of Action

The mechanism of action of 2-Methylisonicotinaldehyde oxime involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, the oxime group interacts with the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with 2-methylisonicotinaldehyde oxime, differing primarily in substituents or backbone modifications:

Compound Name Molecular Formula Substituents/Modifications Key Structural Features
This compound C₇H₈N₂O Methyl (C2), oxime (CHO-NOH) Pyridine ring, oxime group
(E)-2-Chloro-5-methylnicotinaldehyde oxime C₇H₇ClN₂O Chloro (C2), methyl (C5), oxime Chlorine substitution, positional isomer
(E)-2-Chloro-3-(dimethoxymethyl)-isonicotinaldehyde oxime C₉H₁₁ClN₂O₃ Chloro (C2), dimethoxymethyl (C3) Bulky dimethoxymethyl group
4-Methylpentan-2-one oxime C₆H₁₃NO Ketone backbone, methyl (C4) Aliphatic oxime, no aromatic ring
5-Dodecyl-2-hydroxybenzaldehyde oxime C₁₉H₃₁NO₂ Dodecyl chain (C5), hydroxy (C2) Benzaldehyde backbone, long alkyl chain
Phosgene oxime CCl₂NOH Dichlorinated carbonyl oxime High electrophilicity, corrosive nature

Notes:

  • Chloro and methyl substituents (e.g., ) enhance electrophilicity and steric effects compared to the parent compound .
  • Aliphatic oximes like 4-methylpentan-2-one oxime lack aromatic stabilization, affecting their thermal stability .

Physicochemical Properties

Key physicochemical parameters are compared below:

Compound Name Molecular Weight (g/mol) LogP Solubility (if reported)
This compound 136.15* ~1.0 (est.) Moderate in polar solvents
(E)-2-Chloro-5-methylnicotinaldehyde oxime 170.60 1.85 Low in water, soluble in DMSO
(E)-2-Chloro-3-(dimethoxymethyl)-isonicotinaldehyde oxime 230.65 1.20 Likely lipophilic
4-Methylpentan-2-one oxime 115.17 1.30 (est.) High volatility
Phosgene oxime 113.93 -0.50 Rapid hydrolysis in water

Sources : Molecular weights and LogP values from , and 6 .
*Estimated based on structural similarity.

Reactivity and Hazards

  • This compound: Limited hazard data available. Likely exhibits moderate irritation based on structural analogs.
  • (E)-2-Chloro-5-methylnicotinaldehyde oxime: No explicit hazard data, but chlorine substitution may increase toxicity .
  • 4-Methylpentan-2-one oxime : Classified as harmful if swallowed (H302) and irritating to skin/eyes (H315/H319) .
  • Phosgene oxime : Extremely corrosive; causes severe tissue damage and respiratory distress (AEGL-1 = 0.006 ppm) .

Biological Activity

2-Methylisonicotinaldehyde oxime is an organic compound that belongs to the oxime class, characterized by its unique chemical structure and potential biological activities. This article explores its biological activity, focusing on its therapeutic properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is derived from 2-methylisonicotinaldehyde through a reaction with hydroxylamine, resulting in a compound with a pyridine-like structure. This structural feature is significant as it enhances the compound's interactions within biological systems. The compound can undergo various chemical transformations, including the Beckmann rearrangement, which converts the oxime into an amide or nitrile under acidic conditions.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Properties : Studies have demonstrated that oximes can inhibit tumor growth and exhibit cytotoxic effects against various cancer cell lines. These effects are often attributed to the modulation of enzyme activity and interaction with cellular signaling pathways .
  • Anti-inflammatory Effects : Compounds in the oxime family have shown potential in reducing inflammation. They may act as inhibitors of enzymes involved in inflammatory processes, such as lipoxygenase and proteinases .
  • Antimicrobial Activity : Some studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating bacterial infections .

The biological mechanisms underlying the activity of this compound include:

  • Enzyme Inhibition : The compound may inhibit various kinases involved in cancer progression. For example, it has been noted to interact with kinases such as AMP-activated protein kinase (AMPK) and phosphatidylinositol 3-kinase (PI3K), which play crucial roles in cellular growth and metabolism .
  • Cytotoxic Effects : The cytotoxicity observed in cancer cell lines is likely due to the compound's ability to induce apoptosis or inhibit cell proliferation through interference with critical signaling pathways .

Case Studies

  • Anticancer Activity :
    • A study demonstrated that certain oximes, including derivatives similar to this compound, inhibited the growth of human cancer cell lines by targeting specific kinases involved in tumorigenesis .
    • Another investigation highlighted the role of oximes as multitargeted kinase inhibitors, offering therapeutic advantages over single-targeted drugs due to their ability to affect multiple signaling pathways simultaneously .
  • Anti-inflammatory Properties :
    • Research has shown that oximes can inhibit key enzymes linked to inflammatory responses, suggesting their potential utility in treating inflammatory diseases .

Data Summary

Biological ActivityMechanism of ActionReferences
AnticancerInhibition of kinases (e.g., AMPK, PI3K)
Anti-inflammatoryInhibition of lipoxygenase and proteinases
AntimicrobialPotential inhibition of bacterial growth

Q & A

Basic Research Questions

Q. What are the optimized methodologies for synthesizing 2-methylisonicotinaldehyde oxime, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves condensation of 2-methylisonicotinaldehyde with hydroxylamine hydrochloride under acidic or basic conditions. Ionic liquids (ILs) can enhance reaction efficiency by stabilizing intermediates and reducing side reactions. For example, urea/butyl imidazolium ILs improve yield by enabling in-situ hydroxylamine generation with minimal by-products . Key parameters include pH control (6–8 for optimal oxime formation), temperature (60–80°C), and solvent polarity. Purity is verified via HPLC or GC-FTIR to detect isomerization by-products .

Q. How should researchers characterize this compound to confirm structural identity and purity?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Confirm the oxime (C=N-OH) signal at ~8–10 ppm in 1^1H NMR and ~150–160 ppm in 13^{13}C NMR.
  • FTIR : Look for O-H (3200–3400 cm1^{-1}) and C=N (1640–1690 cm1^{-1}) stretches.
  • GC-FTIR : Resolve dynamic isomerization (E/Z forms) under varying carrier flow rates and column temperatures .
  • Elemental Analysis : Match experimental and theoretical C/H/N/O percentages.

Q. What are the critical considerations for ensuring reproducibility in oxime synthesis protocols?

  • Methodological Answer : Document precise stoichiometry (e.g., 1:1.2 aldehyde-to-hydroxylamine ratio), solvent drying (anhydrous ethanol preferred), and inert atmosphere (N2_2/Ar) to prevent oxidation. Include detailed experimental steps, such as reflux duration (4–6 hours) and post-reaction workup (e.g., neutralization with NaHCO3_3). Cross-validate results using independent methods like TLC and mass spectrometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in isomerization data during oxime analysis?

  • Methodological Answer : Dynamic interconversion of E/Z isomers under chromatographic conditions may lead to overlapping peaks. Use multivariate curve resolution (MCR) to deconvolute signals in GC-FTIR datasets. Adjust carrier gas velocity (e.g., 1.2 mL/min He) and column temperature gradients (e.g., 5°C/min) to stabilize elution profiles. Validate with NMR kinetic studies to correlate isomer ratios with thermodynamic parameters .

Q. What catalytic strategies enable functionalization of this compound for heterocyclic synthesis?

  • Methodological Answer : Copper-catalyzed coupling with aldehydes or ketones can yield pyridine derivatives. For example, Cu(I) catalysts (e.g., CuBr) promote cyclization of oxime acetates with aldehydes at 80–100°C in DMF, forming substituted pyridines. Mechanistic studies suggest a radical-mediated pathway, confirmed via ESR spectroscopy . Optimize ligand systems (e.g., phenanthroline) to enhance regioselectivity.

Q. How do solvent systems and ionic liquids affect the reaction kinetics of oxime formation?

  • Methodological Answer : Polar aprotic solvents (e.g., DMSO) accelerate nucleophilic attack by hydroxylamine, while ILs like [BMIM][BF4_4] reduce activation energy via hydrogen bonding. Conduct kinetic profiling using UV-Vis spectroscopy to monitor C=N bond formation. Compare rate constants (kobsk_{\text{obs}}) in ILs vs. conventional solvents; ILs typically show 2–3× faster rates due to improved transition-state stabilization .

Q. Data Presentation and Analysis Guidelines

  • Tables : Include processed data (e.g., yield, purity, isomer ratios) in the main text; raw datasets belong in appendices .
  • Figures : Use color-coded GC-FTIR chromatograms to highlight isomer resolution. Avoid overcrowding with chemical structures; prioritize clarity .
  • Statistical Analysis : Apply t-tests or ANOVA to compare synthesis methods, reporting p-values and confidence intervals .

Properties

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

N-[(2-methylpyridin-4-yl)methylidene]hydroxylamine

InChI

InChI=1S/C7H8N2O/c1-6-4-7(5-9-10)2-3-8-6/h2-5,10H,1H3

InChI Key

IHYNYQGPHGYBBM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C=NO

Origin of Product

United States

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